molecular formula C17H13N3O2 B2898794 (2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide CAS No. 2097939-64-3

(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2898794
CAS No.: 2097939-64-3
M. Wt: 291.31
InChI Key: BCFBSDLXGBROIQ-GQCTYLIASA-N
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Description

(2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide is an organic compound that features a bipyridine moiety linked to a furan ring through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide typically involves the reaction of 2,4’-bipyridine-5-carboxaldehyde with furan-2-ylacetic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the propenamide linkage. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to reflux temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine.

    Substitution: The bipyridine moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated bipyridine derivatives.

Scientific Research Applications

(2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{[2,4’-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide is unique due to its combination of a bipyridine moiety and a furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for applications in coordination chemistry and materials science.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(6-pyridin-4-ylpyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17(6-4-15-2-1-11-22-15)20-14-3-5-16(19-12-14)13-7-9-18-10-8-13/h1-12H,(H,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBSDLXGBROIQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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